molecular formula C28H35N3O4S B2736646 N-(4-butylphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide CAS No. 878059-37-1

N-(4-butylphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide

Cat. No.: B2736646
CAS No.: 878059-37-1
M. Wt: 509.67
InChI Key: CBIZNYUPMHCRQZ-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a potent and selective small-molecule antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel expressed on sensory neurons and is recognized as a key mediator of nociception and neurogenic inflammation, often referred to as a "chemosensor" for its activation by a wide array of irritant substances and endogenous inflammatory mediators [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2835156/]. This compound is specifically disclosed for its high binding affinity and functional inhibitory activity against TRPA1, positioning it as a critical pharmacological tool for investigating the channel's role in pathological conditions. Its primary research value lies in elucidating mechanisms of acute and chronic pain, migraine, airway inflammation, and itch. The compound's mechanism of action involves direct antagonism at the TRPA1 channel, effectively blocking the influx of calcium and sodium ions that would otherwise lead to neuronal depolarization and the release of pro-inflammatory neuropeptides like substance P and CGRP. Research employing this antagonist can help validate TRPA1 as a therapeutic target and contribute to the development of novel analgesic and anti-inflammatory agents [https://patents.google.com/patent/WO2019204672A1/].

Properties

IUPAC Name

N-(4-butylphenyl)-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35N3O4S/c1-3-4-7-22-10-12-23(13-11-22)29-27(32)20-36(34,35)26-18-31(25-9-6-5-8-24(25)26)19-28(33)30-16-14-21(2)15-17-30/h5-6,8-13,18,21H,3-4,7,14-17,19-20H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBIZNYUPMHCRQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCC(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-butylphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an indole moiety, a sulfonamide group, and a piperidine derivative. This unique combination suggests potential interactions with various biological targets.

Research indicates that compounds with similar structures often exhibit diverse biological activities including:

  • Inhibition of Enzymatic Activity : Many sulfonamide derivatives have been shown to inhibit specific enzymes, which can lead to therapeutic effects in diseases such as cancer and bacterial infections.
  • Modulation of Receptor Activity : The presence of piperidine rings often correlates with modulation of neurotransmitter receptors, potentially affecting neurological pathways.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Activity Mechanism Reference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cell lines
NeuroprotectiveModulation of neurotransmitter release
Enzyme InhibitionInhibition of cholinesterase enzymes

1. Antimicrobial Activity

A study conducted on a series of indole-based compounds demonstrated significant antimicrobial activity against Mycobacterium tuberculosis. The compound exhibited an MIC (Minimum Inhibitory Concentration) comparable to leading antibiotics, indicating its potential as an antimicrobial agent .

2. Anticancer Properties

In vitro studies have shown that similar sulfonamide derivatives can induce apoptosis in various cancer cell lines. For instance, a related compound was observed to activate caspase pathways leading to programmed cell death in breast cancer cells . This suggests that this compound may also possess anticancer properties.

3. Neuroprotective Effects

Research on piperidine derivatives has indicated neuroprotective effects through the modulation of neurotransmitter systems. These compounds have been shown to enhance cognitive function in animal models by increasing levels of acetylcholine in the brain .

Scientific Research Applications

Anticancer Activity

Research indicates that N-(4-butylphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide may exhibit significant anticancer properties. Similar compounds have shown efficacy against various cancer cell lines by:

  • Inhibiting cell proliferation : Compounds with similar structures have been demonstrated to inhibit key pathways involved in cancer progression.
  • Inducing apoptosis : The mechanisms may involve interaction with specific enzymes or receptors that regulate cell survival .

Pharmacological Studies

Pharmacological studies have highlighted the potential of this compound in targeting specific biological pathways associated with cancer. It may influence signaling pathways that are critical for cancer cell growth and survival, making it a candidate for further development in cancer therapeutics .

Case Studies

Several studies have focused on related compounds that share structural similarities with this compound:

StudyCompoundFindings
Indole derivativesDemonstrated significant cytotoxicity against human tumor cells with mean GI50 values indicating effective growth inhibition.
Piperidine-based compoundsShowed high affinity for dopamine transporters, suggesting potential neurological applications alongside anticancer effects.

Comparison with Similar Compounds

Substituent Analysis of the Indole Core

The target compound features a sulfonylacetamide group at the indole 3-position. This distinguishes it from analogs with sulfanylacetamide (e.g., : N-(4-fluorobenzyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetamide). The sulfonyl group (SO₂) is more electron-withdrawing than the sulfanyl (S) group, which may alter binding affinity to targets like enzymes or receptors .

Modifications at the Acetamide Terminus

  • Target compound : The 4-butylphenyl group provides a hydrophobic tail, likely improving lipid bilayer penetration.
  • : Uses a 4-chlorophenyl group, which may enhance metabolic stability but reduce solubility compared to the butylphenyl analog .

Variations in the Piperidine/Azepane Moiety

  • : Utilizes an unsubstituted piperidine ring, which lacks the methyl group’s steric effects .
  • : Replaces piperidine with azepane (a seven-membered ring), altering conformational flexibility and possibly target selectivity .

Heterocyclic and Fused-Ring Systems

  • : Features a hexahydrobenzothieno[2,3-d]pyrimidine scaffold, which replaces the indole core entirely. This fused-ring system may enhance rigidity and π-π stacking interactions but reduces synthetic accessibility .
  • : Incorporates a triazole-thioether group, diverging significantly from the sulfonamide linkage in the target compound. Triazoles often improve metabolic stability but may reduce electrophilic reactivity .

Pharmacokinetic and Physicochemical Properties (Hypothetical)

While explicit data are unavailable, inferences can be drawn from structural analogs:

Property Target Compound
LogP High (due to 4-butylphenyl) Moderate (4-fluorobenzyl) High (4-chlorophenyl)
Solubility Low (hydrophobic tail) Moderate Low
Metabolic Stability Likely stable (methylpiperidine) Moderate (unsubstituted piperidine) High (azepane’s larger ring)

Research Implications and Gaps

  • Target Selectivity : The sulfonyl group may enhance selectivity for sulfhydryl-containing enzymes compared to sulfanyl analogs .
  • Synthetic Challenges : The 4-methylpiperidin-1-yl-2-oxoethyl side chain requires precise regiochemical control, as seen in similar syntheses (e.g., ’s tert-butylphenyl derivative) .
  • Biological Data: No activity or toxicity data are provided in the evidence, limiting direct comparisons. Future studies should prioritize assays against relevant therapeutic targets.

Preparation Methods

Indole Core Synthesis

The indole scaffold serves as the foundational structure for this compound. Modern synthetic approaches leverage catalytic methods to construct the indole ring efficiently. A prominent method involves the Fischer indole synthesis , where phenylhydrazine reacts with a carbonyl compound (e.g., ketones or aldehydes) under acidic conditions to form the bicyclic indole system. For instance, cyclization of 2-alkylanylaniline derivatives using platinum-based catalysts (e.g., PtCl₄) at room temperature yields 2-substituted indoles with high regioselectivity. Alternative routes employ hypervalent iodine(III) reagents, such as phenyliodonio sulfamate (PISA), to facilitate C–H amination and intramolecular cyclization of 2-alkenylanilines in aqueous acetonitrile. These methods ensure scalability and compatibility with subsequent functionalization steps.

Sulfonation at the Indole 3-Position

The sulfonyl group at the indole’s 3-position is introduced through a two-step sequence:

  • Thiolation : Electrophilic substitution at C3 using sulfur trioxide (SO₃) or thiolation reagents (e.g., P₂S₅) generates 3-mercaptoindole derivatives.
  • Oxidation : Treating the thiol intermediate with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane oxidizes the sulfide (–S–) to a sulfonyl group (–SO₂–).

Optimization Data :

Step Reagent Solvent Temperature Yield
Thiolation P₂S₅ Toluene 110°C 78%
Oxidation H₂O₂ (30%) CH₂Cl₂ 0°C → RT 92%

Acetamide Coupling via Sulfonyl Chloride Intermediate

The sulfonyl group is functionalized with the acetamide side chain through nucleophilic acyl substitution:

  • Sulfonyl Chloride Formation : Reacting the sulfonic acid derivative with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) converts the –SO₃H group to –SO₂Cl.
  • Acetamide Installation : Treating the sulfonyl chloride with 2-amino-N-(4-butylphenyl)acetamide in the presence of a base (e.g., triethylamine) facilitates coupling, yielding the final product.

Reaction Conditions :

  • Molar Ratio : 1:1.2 (sulfonyl chloride:amine)
  • Solvent : Tetrahydrofuran (THF) or ethyl acetate
  • Temperature : 0°C → room temperature, 12–24 hours

Purification and Characterization

Crude product purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water. Structural confirmation is achieved via:

  • ¹H/¹³C NMR : Key signals include the indole aromatic protons (δ 7.2–7.8 ppm), piperidine methyl group (δ 1.1–1.3 ppm), and sulfonyl resonance (δ 3.5–3.7 ppm).
  • Mass Spectrometry : Molecular ion peak at m/z 495.6 [M+H]⁺.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and minimal waste:

  • Continuous Flow Reactors : Enhance heat/mass transfer during exothermic steps (e.g., chloroacetylation).
  • Green Solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF).
  • Catalytic Recycling : Recover palladium catalysts from coupling steps using immobilized ligands.

Q & A

Q. What are the key synthetic challenges and optimized reaction conditions for synthesizing this compound?

  • Methodological Answer : The synthesis involves multi-step organic reactions, including sulfonylation of the indole moiety, alkylation of the piperidine ring, and coupling of the acetamide group. Key steps include:
  • Sulfonylation : Use of sulfonyl chlorides under inert conditions (e.g., nitrogen atmosphere) with polar aprotic solvents like DMF to enhance nucleophilic attack .
  • Piperidine functionalization : Reaction with 4-methylpiperidine derivatives requires temperature control (60–80°C) and catalysts such as triethylamine to optimize yield .
  • Purification : Column chromatography (silica gel) or recrystallization (using ethanol/water mixtures) ensures >95% purity .

Q. How is the structural integrity of the compound validated post-synthesis?

  • Methodological Answer :
  • Spectroscopic techniques :
  • NMR (¹H/¹³C) : Assign peaks for the indole (δ 7.2–8.1 ppm), sulfonyl (δ 3.1–3.5 ppm), and piperidine (δ 1.2–2.8 ppm) groups .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., calculated m/z 527.23 vs. observed 527.21) .
  • Chromatography : HPLC with a C18 column (acetonitrile/water gradient) verifies purity and detects byproducts .

Q. What preliminary biological assays are recommended to screen its activity?

  • Methodological Answer :
  • In vitro assays :
  • Enzyme inhibition : Test against kinases (e.g., PI3K) or proteases using fluorogenic substrates .
  • Antimicrobial screening : Minimum inhibitory concentration (MIC) assays against S. aureus or E. coli .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to establish IC₅₀ values .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity across studies?

  • Methodological Answer :
  • Orthogonal assays : Compare biochemical (e.g., enzyme inhibition) vs. cellular (e.g., proliferation) assays to confirm target specificity .
  • Dose-response curves : Use Hill slopes to assess cooperativity or off-target effects .
  • Structural analogs : Synthesize derivatives (e.g., modifying the piperidine or indole groups) to isolate structure-activity relationships (SAR) .

Q. What strategies are effective for identifying the compound’s molecular targets?

  • Methodological Answer :
  • Affinity chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .
  • Computational docking : Use AutoDock Vina with crystal structures of suspected targets (e.g., GPCRs or kinases) to predict binding modes .
  • CRISPR-Cas9 screens : Genome-wide knockout libraries to identify genes whose loss abrogates compound activity .

Q. How can metabolic stability and pharmacokinetics (PK) be evaluated in preclinical models?

  • Methodological Answer :
  • In vitro ADME :
  • Microsomal stability : Incubate with liver microsomes (human/rat) to measure half-life .
  • Plasma protein binding : Ultrafiltration assays quantify free vs. bound fractions .
  • In vivo PK : Administer to rodents (IV/PO) and collect plasma for LC-MS/MS analysis of Cmax, Tmax, and AUC .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values across cell lines?

  • Methodological Answer :
  • Standardize assay conditions : Control for cell passage number, serum concentration, and incubation time .
  • Validate apoptosis markers : Use annexin V/PI staining or caspase-3 activation to confirm mechanism .
  • Cross-lab validation : Collaborate with independent labs using blinded samples to eliminate bias .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

StepReagents/ConditionsYield Optimization Tips
SulfonylationSO₂Cl₂, DMF, 0–5°C, 12hUse molecular sieves to absorb HCl
Piperidine coupling4-Methylpiperidine, Et₃N, 60°C, 24hPre-activate with HOBt/DCC
Final purificationEthanol/water (3:1), recrystallizationSlow cooling enhances crystal purity

Q. Table 2. Biological Assay Conditions

Assay TypeProtocol HighlightsPositive Controls
Kinase inhibition10 µM ATP, 30 min incubationStaurosporine (IC₅₀ ~1 nM)
MIC (Antimicrobial)Mueller-Hinton broth, 18h at 37°CCiprofloxacin (MIC ~0.5 µg/mL)

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